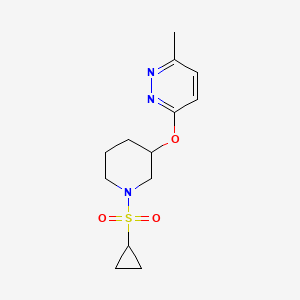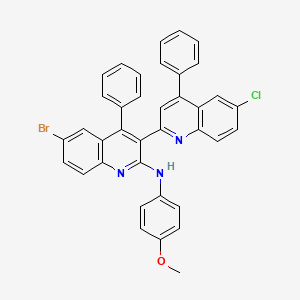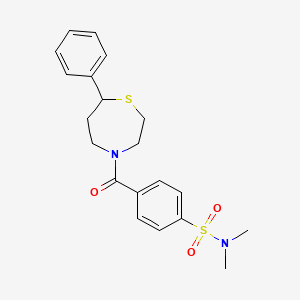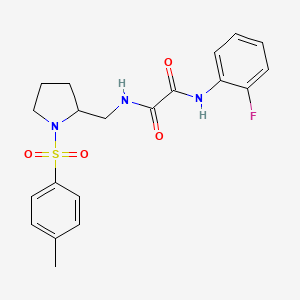
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine” is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperidine ring, which is a common structure in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially alter the compound’s properties and reactivity.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks for drug construction. Their six-membered heterocyclic structure, including one nitrogen atom and five carbon atoms, makes them versatile for designing novel pharmaceuticals. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, hydrogenation, and multicomponent reactions. The compound , 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine , may offer potential as a scaffold for drug development .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compounds similar to our target, have been investigated as dual inhibitors of clinically relevant kinases. For instance, these derivatives exhibit activity against the Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such dual inhibition can be valuable in cancer therapy .
Spiropiperidines and Condensed Piperidines
Researchers have explored the synthesis of spiropiperidines and condensed piperidines. These structural motifs are present in natural products and pharmaceuticals. Investigating the reactivity of our compound toward these frameworks could yield interesting results .
Biological Evaluation and Pharmacological Activity
Understanding the biological effects of piperidine derivatives is crucial. Researchers have evaluated the pharmacological activity of synthetic and natural piperidines. Investigate whether 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine interacts with specific receptors, enzymes, or cellular pathways. This information could guide its potential therapeutic applications .
Functionalization and Amination
Functionalizing piperidines allows access to diverse chemical space. Explore methods for introducing substituents at different positions on the piperidine ring. Amination reactions, for instance, can lead to novel derivatives with altered properties .
Multicomponent Reactions and Beyond
Multicomponent reactions (MCRs) provide efficient routes to complex molecules. Investigate whether our compound participates in MCRs, leading to structurally diverse piperidine-based compounds. Additionally, consider exploring beyond piperidines—could this compound serve as a precursor for other heterocycles?
properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-4-7-13(15-14-10)19-11-3-2-8-16(9-11)20(17,18)12-5-6-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODABQMUGNZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide](/img/structure/B2465015.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2465017.png)

![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2465020.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
![6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2465022.png)

![2-(2-Bromo-4-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2465026.png)


![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)


